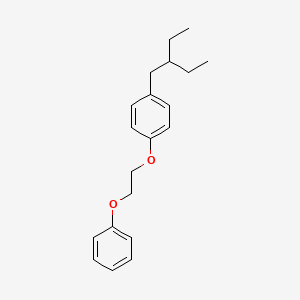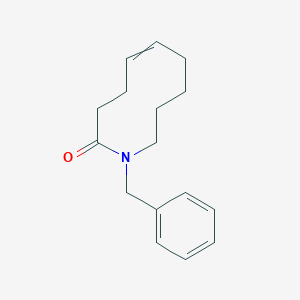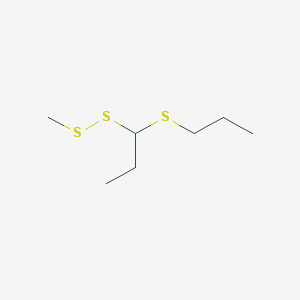
1-(Propylthio)propyl methyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylthio)propyl methyl disulfide is an organic compound with the molecular formula C7H16S3 It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Propylthio)propyl methyl disulfide can be synthesized through the reaction of propylthiol with methyl disulfide under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the disulfide bond. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propylthio)propyl methyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Disulfide derivatives
Wissenschaftliche Forschungsanwendungen
1-(Propylthio)propyl methyl disulfide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Propylthio)propyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s three-dimensional structure . This interaction is essential for the proper functioning of many enzymes and structural proteins.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methylthio)propyl 1-propenyl disulfide
- Disulfide, methyl 1-(1-propenylthio)propyl
- 1-(Propylthio)propyl propyl disulfide
Comparison: 1-(Propylthio)propyl methyl disulfide is unique due to its specific molecular structure, which includes a propylthio group and a methyl disulfide moiety. This structure imparts distinct chemical properties, such as its reactivity towards oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
126876-21-9 |
|---|---|
Molekularformel |
C7H16S3 |
Molekulargewicht |
196.4 g/mol |
IUPAC-Name |
1-(methyldisulfanyl)-1-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S3/c1-4-6-9-7(5-2)10-8-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QCPKKCRPPOQHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(CC)SSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
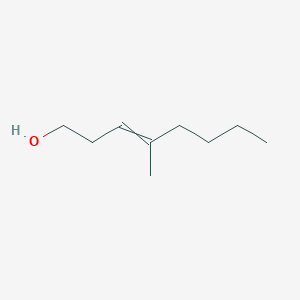
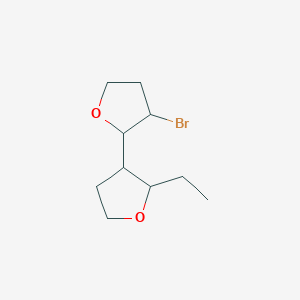
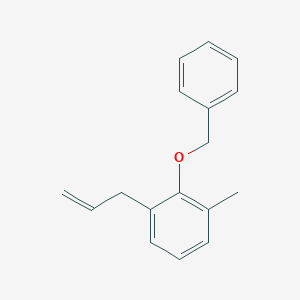
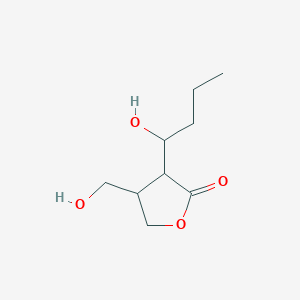
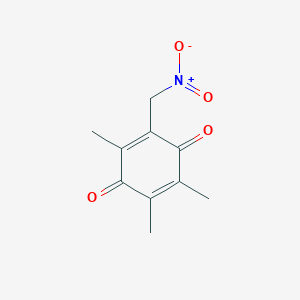



![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)


